molecular formula C16H28O3 B8042991 2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol

2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol

Cat. No.: B8042991
M. Wt: 268.39 g/mol
InChI Key: RSFQEHRDRZZXCD-UHFFFAOYSA-N
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Description

2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol is a chemical compound characterized by the presence of two tetrahydrofurfuryl groups attached to a cyclohexanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol typically involves the reaction of cyclohexanol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and energy consumption to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol core can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The tetrahydrofurfuryl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: 2,6-Bis-(tetrahydrofurfuryl)-cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-Bis-(tetrahydrofurfuryl)-cyclohexanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of tetrahydrofurfuryl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2,6-bis(oxolan-2-ylmethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h12-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQEHRDRZZXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)CC2CCCO2)O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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